Product packaging for GA-pyridine (TFA salt)(Cat. No.:CAS No. 526211-14-3)

GA-pyridine (TFA salt)

Cat. No.: B2471836
CAS No.: 526211-14-3
M. Wt: 368.309
InChI Key: XRPVSCMOJNDBFH-PPHPATTJSA-N
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Description

Classification and Chemical Derivation of GA-pyridine (TFA Salt)

GA-pyridine (TFA salt) is classified based on its core chemical structure and its origin from non-enzymatic reactions. It is fundamentally a pyridinium (B92312) salt and is also a well-characterized Advanced Glycation End Product (AGE). evitachem.comschd-shimadzu.com

GA-pyridine is a pyridinium salt, meaning it contains a positively charged pyridine (B92270) ring where the nitrogen atom is protonated. evitachem.com In the case of GA-pyridine (TFA salt), this salt is formed through the protonation of the nitrogen atom in the pyridine ring by trifluoroacetic acid (TFA). evitachem.com The resulting pyridinium cation is associated with the trifluoroacetate (B77799) (CF₃COO⁻) anion, which acts as the counterion. evitachem.com

Table 1: Chemical Properties of GA-pyridine (TFA salt)

Property Value
Chemical Name 3-hydroxy-4-hydroxymethyl-1-(5-amino-5-carboxypentyl) pyridinium (TFA salt)
Molecular Formula C₇H₆F₃NO₂ (Pyridinium trifluoroacetate component)
Classification Pyridinium Salt, Advanced Glycation End Product (AGE)
Cation GA-pyridinium

| Counterion | Trifluoroacetate (TFA) |

Note: The molecular formula provided is for the basic pyridinium trifluoroacetate structure. The full GA-pyridine molecule is significantly larger, incorporating a lysine-derived chain. mdpi.comnih.gov

GA-pyridine is extensively characterized as an Advanced Glycation End Product (AGE). mdpi.comschd-shimadzu.com AGEs are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars or related carbonyl compounds and the amino groups of proteins, lipids, or nucleic acids. mdpi.comtaylorandfrancis.com This process is known as the Maillard reaction. mdpi.comtaylorandfrancis.com

GA-pyridine is specifically formed from the reaction of glycolaldehyde (B1209225) (GA), a highly reactive intermediate of sugar metabolism, with the ε-amino group of lysine (B10760008) residues in proteins. mdpi.comcaymanchem.com Because of its specific origin, GA-pyridine serves as an antigenic marker for protein modification by glycolaldehyde. caymanchem.comrug.nl Its accumulation has been observed in various human tissues, including atherosclerotic lesions and the kidneys of patients with certain renal diseases, highlighting its relevance in pathology research. mdpi.comcaymanchem.comrug.nl

Foundational Research on Glycolaldehyde-Derived Adducts

The study of GA-pyridine is rooted in foundational research on the adducts derived from glycolaldehyde (GA). Glycolaldehyde is recognized as a potent glycating agent, significantly more reactive than glucose. mdpi.comnih.gov It is a short-chain α-hydroxycarbonyl compound that can also be formed from the action of the enzyme myeloperoxidase on L-serine. rug.nlresearchgate.net

Research has focused on how GA and its oxidized form, glyoxal (B1671930) (GX), modify proteins and lead to the formation of various AGEs. nih.govresearchgate.netacs.org Early studies involved incubating proteins with glycolaldehyde to characterize the resulting modifications. taylorandfrancis.comresearchgate.net These experiments demonstrated that GA is a precursor to the modification and cross-linking of proteins. researchgate.net Specifically, GA was found to react with lysine residues to form GA-pyridine. mdpi.comresearchgate.net Isotope labeling experiments have helped to confirm the formation pathways of these pyridinium-based AGEs from glycolaldehyde and glyoxal. nih.govacs.org While the concentration of these specific pyridinium AGEs may be lower than other well-known AGEs like N⁶-carboxymethyl lysine (CML), their unique properties, such as the potential to photosensitize the generation of singlet oxygen, make them a subject of ongoing investigation. nih.govacs.org

Table 2: Key Compounds Mentioned

Compound Name Abbreviation Role/Classification
GA-pyridine (TFA salt) - The subject chemical compound; a pyridinium salt and AGE
Glycolaldehyde GA A precursor to GA-pyridine; a potent glycating agent
Glyoxal GX An oxidized counterpart to glycolaldehyde, also an AGE precursor
N⁶-carboxymethyl lysine CML A well-established Advanced Glycation End Product
L-serine - An amino acid; a biological precursor to glycolaldehyde via myeloperoxidase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19F3N2O6 B2471836 GA-pyridine (TFA salt) CAS No. 526211-14-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.C2HF3O2/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14;3-2(4,5)1(6)7/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18);(H,6,7)/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVSCMOJNDBFH-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[N+](=CC(=C1CO)O)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Mechanisms of Ga Pyridine Formation and Molecular Interactions in Research Models

Glycolaldehyde (B1209225) as an Intermediate in AGE Formation Pathways

Glycolaldehyde (GA) is a highly reactive dicarbonyl compound that serves as a key intermediate in the formation of Advanced Glycation End-products (AGEs). mdpi.comdiabetesjournals.orgdiabetesjournals.orgnih.gov AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. mdpi.com The primary pathway for this is the Maillard reaction, which begins with the condensation of a carbonyl group from a reducing sugar with an amine group, typically from lysine (B10760008) or arginine residues in proteins, to form a reversible Schiff base. mdpi.comdiabetesjournals.org This Schiff base then undergoes rearrangement to form a more stable Amadori product, considered an early glycation product. mdpi.com

Over time, these early products undergo a series of further reactions, including oxidation, dehydration, and condensation, leading to the formation of irreversible, stable AGEs. mdpi.comdiabetesjournals.org Glycolaldehyde, along with other reactive aldehydes like glyoxal (B1671930) and methylglyoxal (B44143), can be generated during these later stages and can also arise from other metabolic pathways. diabetesjournals.orgdiabetesjournals.org These reactive carbonyl species can then rapidly react with proteins, accelerating the formation of a variety of AGE structures. mdpi.com AGEs derived specifically from glycolaldehyde are sometimes referred to as Glycol-AGEs. mdpi.com

Myeloperoxidase-Mediated Generation of GA-pyridine

Beyond the classical Maillard reaction, a significant pathway for the in vivo generation of glycolaldehyde involves the enzyme myeloperoxidase (MPO). diabetesjournals.orgresearchgate.netschd-shimadzu.com MPO is a heme peroxidase predominantly found in neutrophils and, to a lesser extent, in monocytes. semanticscholar.org This enzyme plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species.

Research has shown that glycolaldehyde can be formed from the amino acid serine through the action of myeloperoxidase. researchgate.netschd-shimadzu.com This MPO-mediated pathway represents a direct enzymatic route to producing a key AGE precursor, linking inflammatory processes where MPO is active to the accumulation of glycated proteins. diabetesjournals.orgresearchgate.net Antibodies developed to be specific for GA-modified proteins react with proteins modified by hypochlorous acid (a major product of MPO), indicating that the epitope they recognize is a specific marker for myeloperoxidase-induced protein modification. researchgate.net The subsequent reaction of MPO-derived glycolaldehyde with proteins leads to the formation of specific adducts, including GA-pyridine, which has been identified in human atherosclerotic lesions, suggesting a role for this pathway in atherogenesis. researchgate.net

Lysine Adduct Formation and Protein Modification Specificity

Glycolaldehyde readily reacts with biological macromolecules, particularly proteins. nih.gov Its primary target on proteins is the nucleophilic ε-amino group of lysine residues. nih.govresearchgate.net The reaction between glycolaldehyde and lysine is complex and can yield several different products, including Nε-(carboxymethyl)lysine (CML) and cross-linked structures. nih.govresearchgate.net

A specific and notable product of this reaction is GA-pyridine, a pyridinium-containing lysine adduct. researchgate.netnih.gov The chemical structure of this adduct has been identified as 3-hydroxy-4-hydroxymethyl-1-(5-amino-5-carboxypentyl) pyridinium (B92312) cation. researchgate.net The formation of this stable, fluorescent adduct imparts a positive charge to the modified lysine residue. evitachem.com This modification is highly specific; monoclonal antibodies have been developed that selectively recognize the GA-pyridine structure, distinguishing it from other AGEs like CML and from proteins modified by other aldehydes. researchgate.net This specificity allows for the targeted detection and study of protein modification specifically mediated by glycolaldehyde.

Identified Products of Glycolaldehyde-Lysine Reaction
Adduct NameAbbreviationKey Structural FeatureReference
GA-pyridine-Pyridinium cation ring researchgate.netnih.gov
Nε-(carboxymethyl)lysineCMLCarboxymethyl group on lysine's epsilon-amino group nih.govresearchgate.net
Aldoamine-Initial Schiff base adduct researchgate.net

Experimental Models for Glycation Studies (e.g., Glycolaldehyde-Modified Bovine Serum Albumin)

To investigate the biological consequences of glycation, researchers utilize in vitro models, a prominent example being the use of modified proteins. diabetesjournals.orgresearchgate.net Glycolaldehyde-modified bovine serum albumin (GA-BSA) is a widely used experimental tool to study the effects of glycol-AGEs. mdpi.comdiabetesjournals.orgnih.govresearchgate.net GA-BSA is prepared by incubating BSA with glycolaldehyde under controlled conditions. diabetesjournals.orgresearchgate.net

Scientists compare the physicochemical and biological properties of GA-BSA with BSA modified by other aldehydes, such as methylglyoxal (MG-BSA) and glyoxal (GO-BSA), as well as with AGE-BSA derived from long-term incubation with glucose. diabetesjournals.orgdiabetesjournals.orgresearchgate.net These studies have revealed distinct characteristics among the different modified albumins. For instance, while CML content is high in GO-BSA, it is low in GA-BSA and absent in MG-BSA. diabetesjournals.orgdiabetesjournals.orgresearchgate.net However, the fluorescence patterns of GA-BSA are similar to those of AGE-BSA derived from glucose. diabetesjournals.orgresearchgate.net

A key finding from studies using these models is that GA-BSA is recognized and taken up by macrophage scavenger receptors (MSR-A). diabetesjournals.orgdiabetesjournals.orgnih.govresearchgate.net This receptor-mediated endocytosis is significant for GA-BSA but not for MG-BSA or GO-BSA, and the uptake can be effectively inhibited by glucose-derived AGE-BSA. diabetesjournals.orgdiabetesjournals.orgnih.gov This suggests that glycolaldehyde is a crucial intermediate for generating AGE structures that are specifically recognized by these macrophage receptors. diabetesjournals.orgnih.gov

Comparison of Aldehyde-Modified Bovine Serum Albumin (BSA) Models
PropertyGA-BSA (Glycolaldehyde)MG-BSA (Methylglyoxal)GO-BSA (Glyoxal)Glucose-AGE-BSAReference
CML ContentLowNon-existentHigh- diabetesjournals.orgdiabetesjournals.orgresearchgate.net
Fluorescence PatternSimilar to Glucose-AGE-BSASimilar to Glucose-AGE-BSAWeakCharacteristic AGE fluorescence diabetesjournals.orgdiabetesjournals.orgresearchgate.net
Reactivity with anti-non-CML AGE antibodyStrongNo reactionWeak- diabetesjournals.orgdiabetesjournals.org
Uptake by Macrophage Scavenger Receptor (MSR-A)SignificantNot significantNot significantInhibits GA-BSA uptake diabetesjournals.orgdiabetesjournals.orgnih.gov

Advanced Analytical and Spectroscopic Methodologies for Ga Pyridine Tfa Salt Characterization and Detection

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the separation and quantification of pyridine (B92270) derivatives like GA-pyridine. biosynce.com It allows for the purification of the compound from complex mixtures and for its precise analysis. ijsrst.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Purification and Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method for the purification and analysis of GA-pyridine and related compounds. ijsrst.com This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The purification of peptide-like structures and other compounds synthesized with pyridine moieties often utilizes a gradient elution method. nih.govsnmjournals.org This involves changing the composition of the mobile phase over time, typically by increasing the concentration of an organic solvent like acetonitrile (B52724) (ACN) in water. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. wpmucdn.comnih.gov For instance, a semi-preparative HPLC method for purifying DOTA-pyridine-αMSH peptide conjugates, which are also TFA salts, employs a gradient of acetonitrile in water with 0.1% TFA. nih.gov

Table 1: Example of a Generic RP-HPLC Gradient for Pyridine Derivative Purification

Time (minutes) % Water (with 0.1% TFA) % Acetonitrile (with 0.1% TFA)
0-5 90 10
5-25 90 → 10 10 → 90
25-30 10 90
30-35 10 → 90 90 → 10

This table illustrates a typical gradient profile used in RP-HPLC for the separation of complex organic molecules like pyridine derivatives. The exact parameters would be optimized for the specific analysis of GA-pyridine (TFA salt).

Influence of Trifluoroacetic Acid Concentration in Mobile Phases on Retention

Trifluoroacetic acid (TFA) plays a crucial role as an ion-pairing agent in the RP-HPLC of compounds like GA-pyridine (TFA salt). wpmucdn.comnih.gov Pyridinium (B92312) salts are cationic, and the TFA forms an ion pair with the positively charged nitrogen in the pyridine ring. evitachem.com This interaction neutralizes the charge on the analyte, increasing its retention on the non-polar stationary phase of the RP-HPLC column.

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules. nih.gov For a compound like GA-pyridine (TFA salt), various MS methods can be applied for its identification and detailed structural analysis.

Application of Fast Atom Bombardment Mass Spectral Analysis

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry that is particularly well-suited for non-volatile and thermally unstable compounds, including salts like pyridinium salts. nih.govcreative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This process causes the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org

For pyridinium salt-type compounds, FAB is the suggested method of ionization because it can provide an intense signal for the intact cation ([M+H]+). nih.gov This allows for the direct determination of the molecular weight of the GA-pyridine cation. In contrast, other methods like desorption chemical ionization can cause decomposition of such salts. nih.gov The use of FAB-MS provides crucial information for confirming the identity and integrity of the synthesized or isolated GA-pyridine (TFA salt).

Derivatization Strategies for Enhanced Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules within a sample, such as a tissue section. acs.orgnih.gov However, the detection of certain metabolites can be challenging due to their low abundance or poor ionization efficiency. acs.org On-tissue chemical derivatization is a strategy used to overcome these limitations by tagging the target molecules with a chemical group that enhances their detection by MS. acs.org

For molecules containing aldehyde groups, which may be relevant to the broader context of advanced glycation end products, derivatization reagents can be employed to improve MSI signals. acs.org For instance, reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) can be used for the covalent charge-tagging of molecules with carboxylic acid or aldehyde groups, significantly improving their detection in positive ionization mode MALDI-MSI. acs.org Another strategy involves using reagents like 2-pyridine carboxaldehyde, which selectively reacts with the N-terminus of linearized peptides, to add a unique mass tag for easier identification. mdpi.com While not directly applied to GA-pyridine in the available literature, these derivatization strategies represent potential approaches to enhance its visualization in complex biological samples using MSI.

Isotopic Labeling Techniques for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through chemical or biological pathways, thereby elucidating reaction mechanisms. acs.orgmdpi.comacs.org For GA-pyridine, stable isotope-labeled versions of the molecule are invaluable for such studies.

A commercially available isotopically labeled version of GA-pyridine is [13C6]-GA-pyridine trifluoroacetate (B77799) salt. schd-shimadzu.com In this molecule, six of the carbon atoms in the pyridine and its substituent are replaced with the heavier carbon-13 isotope. schd-shimadzu.com

Table 2: Properties of [13C6]-GA-pyridine (TFA salt)

Property Value
Synonym Glycolaldehyde-pyridine-13C6
Molecular Formula C₁₆¹³C₆H₁₉N₂O₄·CF₃CO₂
Molecular Weight 374.27 g/mol
Isotopic Enrichment ≥ 99% ¹³C
Unlabeled CAS Number 502158-75-0 (free base)

Data sourced from Shimadzu Chemistry & Diagnostics. schd-shimadzu.com

This labeled compound can be used as an internal standard in quantitative mass spectrometry assays for the accurate measurement of unlabeled GA-pyridine in biological samples. Furthermore, it can be used in mechanistic studies to follow the metabolic fate of the GA-pyridine molecule. For example, by tracking the 13C label, researchers can determine how GA-pyridine is processed by cells or how it participates in further chemical reactions. Such experiments are crucial for understanding the downstream consequences of the formation of this advanced glycation end product. acs.orgmdpi.com

Immunological Assays for Specific Detection in Research Settings

The specific detection of GA-pyridine, a key advanced glycation end-product (AGE), in complex biological samples is crucial for understanding its role in various pathological processes. Immunological assays, leveraging the high specificity of antibody-antigen interactions, provide powerful tools for this purpose. These methods are instrumental in identifying and quantifying GA-pyridine and proteins modified by it in research settings.

Development and Specificity of Monoclonal Antibodies Against GA-pyridine

The foundation of immunological detection lies in the availability of highly specific antibodies. The development of monoclonal antibodies (mAbs) that precisely recognize the GA-pyridine structure has been a significant advancement in the study of AGEs.

Researchers have successfully generated monoclonal antibodies by immunizing mice with GA-modified keyhole limpet hemocyanin (KLH). mdpi.com This process leads to the production of antibody-producing cells, which are then used to create hybridoma cell lines that secrete a single type of antibody with constant affinity. One such commercially available monoclonal antibody is clone 2A2, which has been validated for use in Western blotting, immunohistochemistry, and ELISA. cosmobiousa.com This antibody was developed by researchers at Tokai University and has been instrumental in identifying GA-pyridine in human atherosclerotic lesions, particularly within foam cells and the extracellular matrix. cosmobiousa.com

Further innovation in antibody engineering has led to the development of single-chain variable fragments (scFvs) specific for GA-pyridine. mdpi.comnih.gov ScFvs are recombinant proteins consisting of the variable regions of the heavy (VH) and light (VL) chains of an antibody, joined by a flexible linker. mdpi.com They offer advantages such as lower production costs and the potential for genetic engineering. mdpi.com Using techniques like phage display, scFv clones with high stability and reactivity against GA-pyridine have been isolated. mdpi.comnih.gov

The specificity of these antibodies is paramount. Detailed biophysical and structural biology studies have been conducted to elucidate the molecular recognition between the antibody and the GA-pyridine antigen. nih.govresearchgate.net For instance, the analysis of the scFv antibody 73MuL9-scFv revealed that its binding to GA-pyridine is an enthalpy-driven, exothermic reaction, indicating multiple specific interactions. nih.gov Crystallographic analysis further detailed these interactions, identifying several CH-π and hydrogen bonds between the antibody's Fv fragment and the GA-pyridine molecule. nih.govresearchgate.net The synthesis of various compounds with slight structural differences from GA-pyridine confirmed that the antibody binding is highly specific to the authentic GA-pyridine structure. nih.govresearchgate.net

Table 1: Examples of Monoclonal Antibodies for GA-pyridine Detection

Antibody Clone/Name Type Validated Applications Source/Developer Reference
2A2 Monoclonal Ab ELISA, Western Blot (WB), Immunohistochemistry (IHC) Tokai University cosmobiousa.com
CGYJ109 Monoclonal Ab ELISA, Western Blot (WB), Immunohistochemistry (IHC) Creative Biolabs creative-biolabs.com
1F10 Monoclonal Ab ELISA, Western Blot (WB) - biocompare.com
3G2 Monoclonal Ab ELISA, Western Blot (WB) Cayman Chemical netascientific.com
73MuL9-scFv Single-chain Fv Research Kumamoto University nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and widely used plate-based technique for detecting and quantifying substances such as proteins, peptides, and antibodies. praxilabs.com In the context of GA-pyridine research, ELISA provides a robust method for measuring the concentration of this AGE in various biological samples. The assay's core principle relies on the specific binding of an anti-GA-pyridine antibody to its target, with detection achieved through an enzyme-linked secondary antibody that generates a measurable signal. praxilabs.comcontractlaboratory.com

Different ELISA formats can be employed for GA-pyridine detection:

Indirect ELISA: In this format, a GA-pyridine-modified protein, such as GA-modified bovine serum albumin (BSA), is immobilized on the surface of a microplate well. mdpi.com The sample, potentially containing anti-GA-pyridine antibodies (for screening antibody presence), or a primary antibody specific to GA-pyridine is added. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then used for detection. praxilabs.comh-h-c.com This format offers signal amplification, enhancing sensitivity. contractlaboratory.com

Sandwich ELISA: This highly specific format uses two antibodies that recognize different, non-overlapping parts of the target antigen. praxilabs.comcontractlaboratory.com A "capture" antibody specific for GA-pyridine is coated onto the plate. The sample containing the GA-pyridine-modified protein is then added. Finally, a second, "detection" antibody (which can be directly enzyme-linked or detected by a secondary antibody) binds to the captured antigen, forming a "sandwich." praxilabs.com This setup is ideal for analyzing complex samples with low antigen concentrations. contractlaboratory.com

Competitive ELISA: This format is particularly useful for detecting small molecules. Here, a sample containing the GA-pyridine of interest is pre-incubated with a limited amount of anti-GA-pyridine antibody. This mixture is then added to a plate pre-coated with GA-pyridine-BSA. The free GA-pyridine in the sample competes with the immobilized GA-pyridine for binding to the antibody. A higher concentration of GA-pyridine in the sample results in less antibody binding to the plate, leading to a weaker signal.

Phage ELISA has been a key technique in the development phase of anti-GA-pyridine antibodies, used to screen phage libraries and identify clones displaying scFvs with the highest reactivity to GA-modified BSA. mdpi.com The quantitative nature and high-throughput capability of ELISA make it an invaluable tool for screening large numbers of samples in research studies investigating the accumulation of GA-pyridine. h-h-c.com

Table 2: Overview of ELISA Formats for GA-pyridine Detection

ELISA Type Principle Primary Use Case for GA-pyridine Key Advantage
Indirect ELISA Antigen-coated plate, detected by a primary antibody followed by a labeled secondary antibody. praxilabs.com Detecting/quantifying anti-GA-pyridine antibodies; screening antibody reactivity. High sensitivity due to signal amplification. contractlaboratory.com
Sandwich ELISA Captures antigen between two antibodies (capture and detection). praxilabs.com Quantifying GA-pyridine modified proteins in complex samples (e.g., serum, tissue lysates). High specificity and sensitivity. contractlaboratory.com
Competitive ELISA Analyte in sample competes with a reference antigen for binding to a limited amount of antibody. h-h-c.com Quantifying free GA-pyridine or total GA-pyridine adducts in a sample. Ideal for small molecule antigen detection.

Western Blot Analysis for Protein Modification Studies

Western blotting, or immunoblotting, is a cornerstone technique used to detect specific proteins in a complex mixture, such as a cell or tissue lysate. scispace.com It is particularly valuable in GA-pyridine research for identifying specific proteins that have been modified by this AGE. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with a specific primary antibody, such as the anti-GA-pyridine mAb (clone 2A2). cosmobiousa.comscispace.com

The application of Western blotting in this context allows researchers to:

Identify specific protein targets: By analyzing the molecular weight of the protein bands that react with the anti-GA-pyridine antibody, researchers can identify which proteins are adducted with GA-pyridine.

Study the extent of modification: The intensity of the band signal can provide a semi-quantitative or quantitative measure of the level of GA-pyridine modification on a particular protein. bio-rad.com

Analyze changes in protein modification: Researchers can compare samples from different conditions (e.g., diseased vs. healthy tissue) to see how protein modification by GA-pyridine changes, providing insights into pathological mechanisms. cosmobiousa.com

For quantitative Western blot analysis, careful optimization and normalization are critical to ensure that the signal intensity accurately reflects the protein abundance. thermofisher.comlicorbio.com Key considerations include ensuring the protein load is within the linear range of detection for both the target protein and the loading control. thermofisher.comlicorbio.com Housekeeping proteins like GAPDH or β-actin are often used for normalization, but their expression must be validated to ensure it is not affected by the experimental conditions. thermofisher.com Total protein normalization, where the signal from the target protein is normalized to the total amount of protein in the lane, is an increasingly preferred method as it is less susceptible to variations in the expression of single proteins. bio-rad.com

Kinetic analyses of protein modification can also be performed, where proteins are incubated with the reactive precursor of GA-pyridine, and the reaction is stopped at various time points. nih.gov Subsequent Western blot or mass spectrometry analysis can then reveal the rate and selectivity of the adduction process. nih.gov

Table 3: Key Parameters for Quantitative Western Blot Analysis

Parameter Importance Best Practice Reference
Protein Load Must be within the linear range for accurate quantitation. Signal saturation leads to inaccurate results. Determine the linear range for both target and loading control by running a dilution series. Recommended loads are often 1-10 µg. thermofisher.comlicorbio.com
Normalization Corrects for variability in sample loading, transfer efficiency, and other procedural errors. Use a validated housekeeping protein (HKP) or, preferably, total protein normalization (TPN) for greater accuracy. bio-rad.comthermofisher.com
Antibody Validation Ensures the antibody is specific to the target (GA-pyridine) and provides a reproducible signal. Validate antibody specificity using positive and negative controls. Determine optimal antibody concentration to maximize signal-to-noise ratio. scispace.com
Imaging & Densitometry The detection method must capture the full dynamic range of the signal without saturation. Use imaging systems with a wide dynamic range (e.g., chemiluminescence or fluorescence imagers). Use appropriate software for background subtraction and band quantification. bio-rad.com

Research Applications and Broader Significance of Ga Pyridine Tfa Salt in Chemical and Biochemical Sciences

Utility as an Intermediate in Complex Organic Synthesis

GA-pyridine (TFA salt) serves as a valuable intermediate in the synthesis of complex organic compounds, including pharmaceuticals. evitachem.com The pyridinium (B92312) salt structure, formed by the protonation of the nitrogen atom in the pyridine (B92270) ring by trifluoroacetic acid, enhances the reactivity of the pyridine ring towards nucleophiles. evitachem.com This allows for various substitution reactions, enabling the introduction of different functional groups onto the ring. evitachem.com

The synthesis of GA-pyridine (TFA salt) itself is a straightforward process involving the treatment of pyridine with an excess of trifluoroacetic acid. evitachem.com This ease of formation, coupled with its reactivity, makes it a practical building block in multi-step synthetic pathways. evitachem.com The trifluoroacetate (B77799) counter-ion can also influence the solubility and reactivity of the salt, providing further control in synthetic applications. evitachem.com

Applications in Electrosynthesis for Novel Compound Generation

The electrochemical properties of GA-pyridine (TFA salt) make it a useful tool in electrosynthesis, a field focused on using electricity to drive chemical reactions. evitachem.com The salt can undergo electrochemical reduction to generate reactive intermediates, such as trifluoromethyl radicals. evitachem.com These radicals are highly valuable in organic synthesis for the creation of fluorinated compounds. evitachem.com

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reducing waste. The ability to generate reactive species like trifluoromethyl radicals under controlled electrochemical conditions opens up new avenues for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. nih.gov

Contributions to Advanced Materials Science Research through Unique Structural Characteristics

The unique structural and electronic properties of GA-pyridine (TFA salt) have led to its use in the development of new materials with specific electronic characteristics. evitachem.com The presence of the pyridinium core and the trifluoroacetate group contributes to its distinct electronic nature. evitachem.com Pyridine and its derivatives are known to be integral components in various functional materials, including those used in solar cells and as corrosion inhibitors. researchgate.netmdpi.com

The ability to modify the pyridine ring through various chemical reactions allows for the fine-tuning of the material's properties. mdpi.com This tunability is crucial in materials science, where precise control over electronic and physical properties is essential for developing advanced materials for a range of applications.

GA-pyridine as a Research Marker in Glycation-Related Biochemical Studies

GA-pyridine is recognized as an Advanced Glycation End-product (AGE), a class of compounds formed through non-enzymatic reactions between sugars and proteins or lipids. rug.nlresearchgate.net AGEs are implicated in the development and progression of various diseases, including diabetic complications, atherosclerosis, and Alzheimer's disease. rug.nlresearchgate.net

Specifically, GA-pyridine is derived from glycolaldehyde (B1209225), a reactive dicarbonyl compound. researchgate.netresearchgate.net Studies have shown that GA-pyridine accumulates in tissues affected by these diseases. For instance, it has been found in human atherosclerotic lesions and is associated with mesangial accumulation in human renal disease. rug.nlresearchgate.net This accumulation suggests that GA-pyridine may play a role in the pathology of these conditions. rug.nl

The detection of GA-pyridine in biological samples serves as a biomarker for glycation and related cellular stress. researchgate.netmdpi.com Researchers have developed monoclonal antibodies specific to GA-pyridine, enabling its detection and quantification in tissues and fluids. researchgate.netnih.gov These tools are crucial for studying the role of AGEs in disease and for developing potential therapeutic interventions. nih.gov

Table 1: GA-pyridine in Glycation-Related Research

Research Area Key Findings References
Atherosclerosis GA-pyridine accumulates in human atherosclerotic plaques. rug.nlresearchgate.net
Renal Disease Significant mesangial accumulation of GA-pyridine is found in renal disorders with mesangial involvement. rug.nl
Cellular Toxicity GA-pyridine is one of the most cytotoxic AGEs. researchgate.net

| Biomarker | GA-pyridine serves as a specific marker for protein modification by glycolaldehyde. | rug.nl |

Development of Research Tools and Standards Based on GA-pyridine (TFA Salt)

The importance of GA-pyridine as a biomarker has driven the development of research tools and analytical standards based on its TFA salt. The synthesis of stable, high-purity GA-pyridine (TFA salt) is essential for its use as a reference standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsigmaaldrich.com

Furthermore, isotopically labeled versions of GA-pyridine, such as [13C6]-GA-pyridine trifluoroacetate salt, have been synthesized. schd-shimadzu.com These stable labeled standards are critical for accurate quantification of GA-pyridine in complex biological matrices, allowing for more precise and reliable research into the role of this AGE in health and disease. schd-shimadzu.com The availability of these standards from various suppliers facilitates broader research in this area. iris-biotech.defishersci.atlgcstandards.com

Q & A

Q. What are the standard synthesis protocols for GA-pyridine (TFA salt), and how does the trifluoroacetic acid (TFA) component influence its chemical stability?

GA-pyridine (TFA salt) is synthesized via the Maillard reaction, where malondialdehyde reacts with lysine residues to form a Schiff-base adduct, subsequently reduced to hydroxypropyl-lysine derivatives. The TFA salt is introduced during peptide purification to protonate basic residues, stabilizing the compound . TFA’s presence can alter solubility and stability, requiring storage at ≤ -20°C to prevent degradation .

Q. Which analytical methods are most reliable for quantifying GA-pyridine (TFA salt) in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for quantifying GA-pyridine due to its sensitivity in detecting TFA-associated adducts. ELISA kits with anti-GA-pyridine antibodies (e.g., 2A2 scFv) are also used, but cross-reactivity with structurally similar AGEs must be validated .

Q. How should researchers account for TFA content when preparing GA-pyridine solutions for in vitro assays?

TFA residues in lyophilized peptides can cause pH fluctuations. To mitigate this, dissolve GA-pyridine (TFA salt) in buffered solutions (e.g., phosphate-buffered saline) and adjust pH post-dissolution. Centrifugation or dialysis (3.5 kDa cutoff) may reduce residual TFA .

Q. What are the best practices for interpreting GA-pyridine data in studies involving diabetic models?

In streptozotocin-induced diabetic rats, GA-pyridine levels correlate with RAGE (receptor for AGEs) expression. Normalize GA-pyridine concentrations to tissue protein content and validate via Western blotting using anti-RAGE antibodies. Include positive controls (e.g., aminoguanidine) to confirm assay specificity .

Advanced Research Questions

Q. How do TFA salt impurities affect the reproducibility of GA-pyridine’s bioactivity in cellular assays?

Residual TFA can inhibit enzyme activity or alter membrane permeability, leading to inconsistent results. Use LC-MS to quantify TFA content in batches, and compare bioactivity between TFA-containing and desalted (e.g., via ion-exchange chromatography) samples .

Q. What experimental strategies can differentiate GA-pyridine’s role in AGE-RAGE signaling from other AGEs like CML or CEL?

Employ competitive ELISA with antibodies specific to GA-pyridine (e.g., 2A2 scFv) and cross-validate via siRNA knockdown of RAGE in cell models. Co-treatment with AGE inhibitors (e.g., alagebrium) can isolate GA-pyridine-specific pathways .

Q. How does GA-pyridine’s stability vary under physiological vs. accelerated storage conditions?

Conduct forced degradation studies:

  • Thermal stress : Incubate at 40°C for 72 hours.
  • Oxidative stress : Expose to 0.3% H2O2.
  • pH variation : Test stability in buffers (pH 3–9). Monitor degradation via HPLC and compare to baseline .

Q. What are the methodological challenges in correlating GA-pyridine levels with oxidative stress markers in human clinical samples?

Pre-analytical variables (e.g., sample hemolysis, storage time) can artificially elevate GA-pyridine. Use EDTA plasma (not serum) to minimize in vitro glycation, and normalize data to hemoglobin A1c (HbA1c) levels .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in GA-pyridine’s reported inhibitory effects on NADPH oxidase across studies?

Variations may arise from differences in TFA content or cell models. Replicate experiments using primary cells (e.g., endothelial cells) and include a desalted GA-pyridine control group. Publish raw data (e.g., ROS assays) for transparency .

Q. Why do some studies report GA-pyridine as a pro-inflammatory agent while others highlight its antioxidant properties?

Context-dependent effects are likely. In diabetic models, GA-pyridine may activate RAGE-dependent NF-κB pathways, increasing inflammation. In non-diabetic systems, its scavenging of reactive carbonyls may reduce oxidative stress. Use tissue-specific knockout models to clarify mechanisms .

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